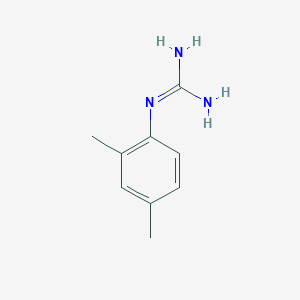

2-(2,4-Dimethylphenyl)guanidine

Descripción

2-(2,4-Dimethylphenyl)guanidine is a guanidine derivative characterized by a substituted aromatic ring system. Its core structure consists of a guanidine group (–NH–C(=NH)–NH₂) attached to a 2,4-dimethylphenyl moiety. This compound belongs to a class of organic bases with strong proton-accepting properties due to the resonance stabilization of the guanidinium ion . The methyl substituents on the phenyl ring may influence its lipophilicity, solubility, and interaction with biological targets compared to unsubstituted or differently substituted analogs.

Propiedades

Número CAS |

112677-30-2 |

|---|---|

Fórmula molecular |

C9H13N3 |

Peso molecular |

163.22 g/mol |

Nombre IUPAC |

2-(2,4-dimethylphenyl)guanidine |

InChI |

InChI=1S/C9H13N3/c1-6-3-4-8(7(2)5-6)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) |

Clave InChI |

RYIUHRFCOGHNTQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N=C(N)N)C |

SMILES canónico |

CC1=CC(=C(C=C1)N=C(N)N)C |

Sinónimos |

N-(2,4-DIMETHYL-PHENYL)-GUANIDINE |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing vs.

- Chlorine Substitution : The 4-chloro group in 2-(4-Chloro-2-methylphenyl)guanidine introduces both steric bulk and polarity, which may improve binding to hydrophobic enzyme pockets compared to the purely methyl-substituted analog .

- Heterocyclic Modifications: Compounds like 2-[4-(2-Methyl-1H-indole-3-yl)-2-thiazolyl]guanidine exhibit expanded π-systems, enabling interactions with aromatic amino acid residues in proteins, a feature absent in simpler phenylguanidines .

Physicochemical Properties

- Melting Points: this compound: Not explicitly reported, but analogs like 2-(4-Chloro-2-methylphenyl)guanidine have melting points >200°C, suggesting high crystallinity due to hydrogen bonding . 1-(4-Cyanophenyl)guanidine: Likely lower solubility in polar solvents due to the hydrophobic cyano group .

- Basicity : Guanidines generally exhibit pKa values >12, but substituents modulate this. For example, electron-withdrawing groups (e.g., –CN) reduce basicity, while electron-donating groups (e.g., –CH₃) enhance it .

Pharmacokinetic Considerations

- Metabolic Stability : Methyl groups may slow oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.